(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride
Description
BenchChem offers high-quality (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-(4-nitrophenyl)prop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S.ClH/c1-32-20-8-9-21-22(17-20)34-24(25-21)27(12-2-11-26-13-15-33-16-14-26)23(29)10-5-18-3-6-19(7-4-18)28(30)31;/h3-10,17H,2,11-16H2,1H3;1H/b10-5+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPOIJUSSLBKJT-OAZHBLANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological properties, focusing on its antitumor and antimicrobial activities, as well as its mechanism of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride
- Molecular Formula : C18H22ClN3O3S
- Molecular Weight : 385.90 g/mol
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit potent antitumor activity. For instance, derivatives containing benzothiazole and nitrophenyl groups have shown promising results against various cancer cell lines.
-
Mechanism of Action :
- The compound is believed to interact with tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics, which is crucial for cell division. This action can lead to the arrest of cancer cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis .
- In vitro assays demonstrated that related compounds exhibited cytotoxicity in subnanomolar ranges, indicating strong potential against resistant cancer phenotypes .
-
Case Studies :
- A study evaluating benzothiazole derivatives showed that compounds similar to (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride displayed high cytotoxicity against human lung cancer cell lines A549 and HCC827, with IC50 values ranging from 0.85 μM to 5.13 μM .
- Another study reported that derivatives with nitro substituents had enhanced antitumor activity compared to their non-nitro counterparts, suggesting the nitro group plays a critical role in enhancing biological activity .
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 | High |
| Compound 6 | HCC827 | 5.13 ± 0.97 | Moderate |
| Compound 8 | NCI-H358 | 6.48 ± 0.11 | High |
Antimicrobial Activity
In addition to antitumor effects, compounds with similar structures have been evaluated for antimicrobial properties.
- Testing Methods :
- Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
